molecular formula C16H27N3O2 B2939385 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea CAS No. 1234900-42-5

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea

Cat. No.: B2939385
CAS No.: 1234900-42-5
M. Wt: 293.411
InChI Key: PWQADRGKPOWHCV-UHFFFAOYSA-N
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Description

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea is a synthetic organic compound that features a complex structure combining a furan ring, a piperidine ring, and an ethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea typically involves multiple steps:

    Formation of the Furan Derivative: The starting material, 2,5-dimethylfuran, is synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

    Alkylation of Piperidine: Piperidine is alkylated with the furan derivative using a suitable alkylating agent, such as methyl iodide, under basic conditions to form 1-((2,5-dimethylfuran-3-yl)methyl)piperidine.

    Formation of the Urea Derivative: The alkylated piperidine is then reacted with ethyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The compound can be reduced to modify the piperidine ring or the furan ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of reduced piperidine or furan derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: The compound can be used to study the interaction of synthetic molecules with biological targets.

    Pharmacology: It can be used to investigate the pharmacokinetics and pharmacodynamics of new therapeutic agents.

    Industrial Applications: The compound may have applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea
  • N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Uniqueness

1-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-ethylurea is unique due to its specific combination of a furan ring, a piperidine ring, and an ethylurea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-4-17-16(20)18-10-14-5-7-19(8-6-14)11-15-9-12(2)21-13(15)3/h9,14H,4-8,10-11H2,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQADRGKPOWHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1CCN(CC1)CC2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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